molecular formula C10H19NO B2766772 2-(Piperidin-2-yl)cyclopentan-1-ol CAS No. 28885-27-0

2-(Piperidin-2-yl)cyclopentan-1-ol

Cat. No. B2766772
CAS RN: 28885-27-0
M. Wt: 169.268
InChI Key: AILPVFCDNZXYFP-UHFFFAOYSA-N
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Description

“2-(Piperidin-2-yl)cyclopentan-1-ol” is a chemical compound with the CAS Number: 28885-27-0 . It has a molecular weight of 169.27 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-piperidinyl)cyclopentanol . The InChI code is 1S/C10H19NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h8-12H,1-7H2 .


Chemical Reactions Analysis

Piperidines are known to be involved in a variety of chemical reactions. They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

The compound has a melting point of 141-143 degrees . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis of Piperidine Derivatives

A study reports on the ytterbium triflate catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes which, through stereoselective synthesis, yield piperidines with high trans stereoselectivity. This method showcases the application of 2-(Piperidin-2-yl)cyclopentan-1-ol in creating piperidine derivatives, which are significant in various chemical syntheses (Moustafa & Pagenkopf, 2010).

Enantioselective Synthesis

Another research demonstrates the enzymatic kinetic resolution of 2-Piperidineethanol, underscoring its value as a starting material for the enantioselective synthesis of natural and synthetic compounds. The presence of a stereocenter at position 2 of the piperidine skeleton, along with an easily-functionalized group like the alcohol, marks it as a valuable precursor in enantioselective synthesis, presenting both synthetic and enzymatic methods for resolution (Perdicchia et al., 2015).

Chemical Structure and Interaction Studies

Structural, spectroscopic, and computational studies of the complex formation involving nipecotic acid and squaric acid reveal the molecular interactions and configurations of such compounds, providing insights into the molecular architecture and potential applications in chemical synthesis and drug design (Bartoszak-Adamska et al., 2014).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-piperidin-2-ylcyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h8-12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILPVFCDNZXYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-2-yl)cyclopentan-1-ol

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